N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Description
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N'-benzyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C20H20N4O3/c25-18(17-12-15-8-4-5-9-16(15)24-17)21-10-11-22-19(26)20(27)23-13-14-6-2-1-3-7-14/h1-9,12,24H,10-11,13H2,(H,21,25)(H,22,26)(H,23,27) |
InChI Key |
JTDOTISFXDULJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves the reaction of indole derivatives with benzylamine and ethanediamide under specific conditions. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with benzylamine in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated reagents like bromoethane (C2H5Br) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Pharmacological Properties
1. Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds with similar structural motifs demonstrate effective anticonvulsant activities in various animal models. The efficacy of these compounds often surpasses traditional anticonvulsants such as phenobarbital, suggesting their potential as novel therapeutic agents for epilepsy and seizure disorders .
2. Pain Management
In addition to anticonvulsant effects, these compounds have been evaluated for their analgesic properties. The structure-activity relationship studies indicate that modifications at specific sites can enhance pain attenuation effects, making them candidates for neuropathic pain treatment .
Structure-Activity Relationships
The pharmacological efficacy of this compound is heavily influenced by its chemical structure. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups at the 4'-N'-benzylamide site has been correlated with increased anticonvulsant activity. Conversely, electron-donating groups tend to diminish activity .
- Conformational Analysis : The spatial arrangement of the indole and benzyl moieties plays a critical role in the compound's interaction with biological targets. Computational studies have suggested that non-planar conformations may enhance binding affinity to receptors involved in seizure and pain pathways .
Therapeutic Potential
1. Cancer Treatment
Emerging research suggests that compounds related to this compound may possess anticancer properties. Indole derivatives are known to interact with various molecular targets implicated in cancer progression, including apoptosis regulators and cell cycle proteins. Preliminary studies indicate that these compounds may induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential .
2. Neurological Disorders
Given their anticonvulsant and analgesic properties, these compounds are also being explored for broader applications in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by indole derivatives presents a promising avenue for developing new antidepressants or anxiolytics .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The indole moiety plays a crucial role in these interactions due to its ability to form hydrogen bonds and π-π stacking interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The ethanediamide scaffold allows for significant structural diversity. Key analogs and their distinguishing features are summarized below:
*Estimated based on structural similarity; †Calculated using molecular formula.
Key Observations:
- Benzyl vs. Naphthyl Groups : The naphthyl analog () introduces greater aromatic bulk, likely enhancing π-π stacking interactions but reducing solubility compared to the benzyl-substituted target compound .
- Trifluoromethylphenyl and Piperidinyl Groups : The compound in demonstrates how electron-withdrawing groups (e.g., CF₃) and heterocycles (piperidinyl) can modulate lipophilicity and receptor binding .
Biological Activity
N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide (CAS Number: 1081127-07-2) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O3, with a molar mass of 368.4 g/mol. The compound features an indole moiety which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molar Mass | 368.4 g/mol |
| CAS Number | 1081127-07-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Indole derivatives are known to modulate signaling pathways involved in inflammation and cancer progression. Specifically, this compound may inhibit the NLRP3 inflammasome, which is implicated in several inflammatory diseases.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound can significantly suppress the release of pro-inflammatory cytokines such as IL-1β. For example, related compounds have demonstrated up to 77% inhibition of IL-1β release in macrophage cell lines at concentrations around 10 µM .
Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. The mechanism often involves the modulation of cell cycle progression and apoptosis in cancer cells. Research indicates that similar compounds can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and the mitochondrial pathway .
Case Studies and Research Findings
- Inflammation Studies : A study focusing on indole derivatives showed that certain compounds could effectively inhibit the NLRP3 inflammasome, leading to reduced inflammation in mouse models .
- Cancer Research : In vitro studies have shown that indole-based compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. For instance, a related compound was found to significantly reduce tumor growth in xenograft models .
- Pharmacological Properties : The pharmacokinetics and bioavailability of this compound have not been extensively studied, but similar compounds exhibit favorable pharmacological profiles, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
